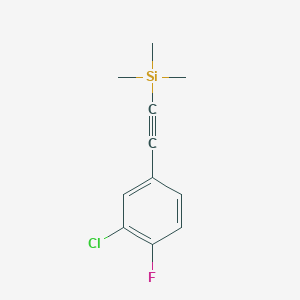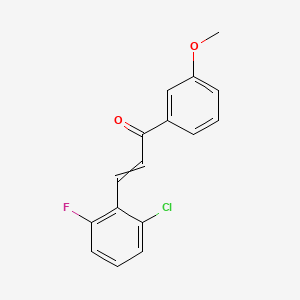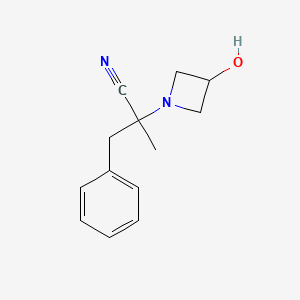
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a complex organic compound with a unique structure that includes a hydroxyazetidine ring, a phenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxyazetidine with 2-methyl-3-phenylpropanenitrile under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets. The hydroxyazetidine ring can interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Hydroxyazetidin-1-yl)-N,N-dimethylpropanamide
- Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate
- 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyazetidine ring is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-(3-hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(10-14,15-8-12(16)9-15)7-11-5-3-2-4-6-11/h2-6,12,16H,7-9H2,1H3 |
Clave InChI |
ATIHWLLDSCGUSM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


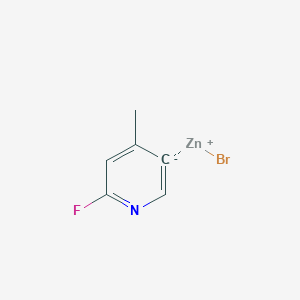


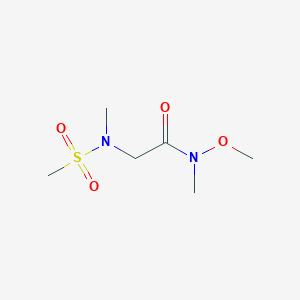
![9,9'-Spirobi[fluoren]-4-amine](/img/structure/B14869473.png)


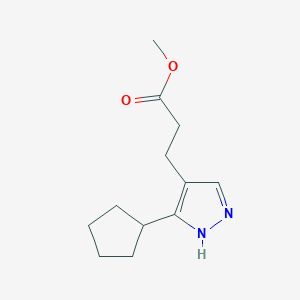

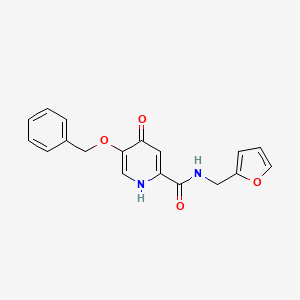
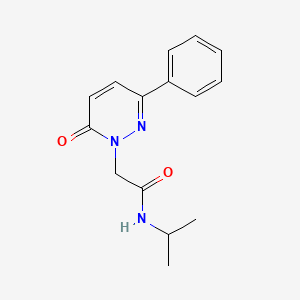
![7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B14869523.png)
